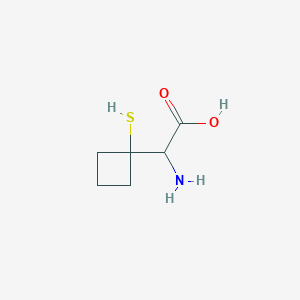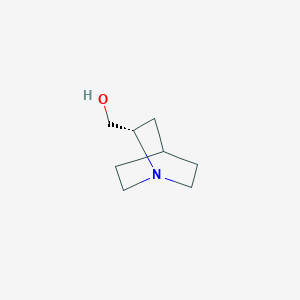
3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile typically involves the formation of the imidazole ring followed by the introduction of the nitrile group. One common method involves the reaction of 1-methylimidazole with a suitable nitrile precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in covalent bonding with target molecules, leading to changes in their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid
- 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid hydrochloride
Uniqueness
3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile is unique due to the presence of both the imidazole ring and the nitrile group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
3-(3-methylimidazol-4-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H7N3O/c1-10-5-9-4-6(10)7(11)2-3-8/h4-5H,2H2,1H3 |
Clave InChI |
XFLYXVQFBWYNAE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



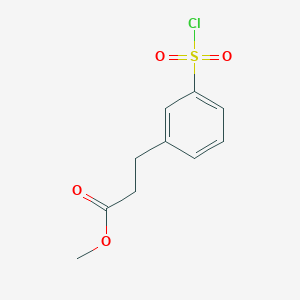
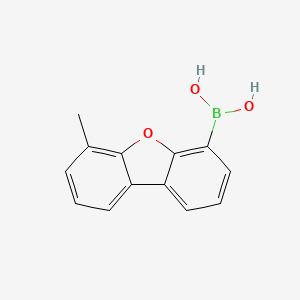




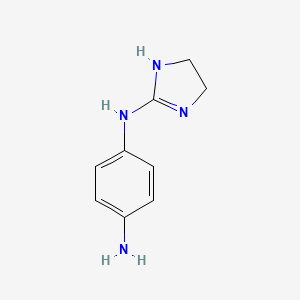

![(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12825741.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)
